Del-22379
Overview
Description
Del-22379 is a potent and selective ERK Dimerization inhibitor . It inhibits ERK Dimerization without affecting ERK phosphorylation . It is a cell-permeable 3-arylidene-2-oxindole derivative .
Synthesis Analysis
A structure–activity relationship study of Del-22379 was conducted where forty-seven analogues were designed and synthesized . Each synthesized compound was biologically evaluated for their inhibitory rates on several tumor cell lines .Molecular Structure Analysis
The chemical formula of Del-22379 is C26H29ClN4O3 . Its exact mass is 444.22 and its molecular weight is 480.990 .Chemical Reactions Analysis
Del-22379 has been reported to inhibit ERK dimerization which was unaffected by drug-resistant mechanism reactivating the ERK signaling . It was found to have significant anti-proliferative effects on a panel of human cell lines harboring mutant BRAF (V600E) or RAS (Q61L or G12V) .Physical And Chemical Properties Analysis
Del-22379 is a water-soluble ERK dimerization inhibitor with IC50 of ∼0.5 μM .Scientific Research Applications
Cancer Research and Treatment : Del-22379 has been identified as a promising compound in cancer research. It disrupts ERK dimerization, a process significant in the RAF-MEK-ERK pathway, which is crucial for various cellular signals from growth to death and is implicated in many malignancies. Del-22379's ability to prevent ERK dimerization, particularly in cancer cells with mutations in BRAF or RAS, suggests its potential in treating these cancers. Notably, it was found to reduce cancer progression in mice models and showed increased apoptosis in cancer cells, indicating its effectiveness in limiting cancer progression while potentially reducing side effects associated with ERK-targeted therapies (Herrero et al., 2015).
Structure-Activity Relationship Studies : A structure-activity relationship study of Del-22379 has been conducted to understand its effectiveness in inhibiting ERK dimerization. This research involved designing and synthesizing analogues of Del-22379 and evaluating their impact on tumor cell lines. Such studies are crucial for enhancing the compound's safety and effectiveness in cancer treatment (Yang et al., 2020).
Safety And Hazards
properties
IUPAC Name |
N-[(3Z)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-2-oxo-1H-indol-5-yl]-3-piperidin-1-ylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3/c1-33-19-6-8-23-20(15-19)17(16-27-23)13-22-21-14-18(5-7-24(21)29-26(22)32)28-25(31)9-12-30-10-3-2-4-11-30/h5-8,13-16,27H,2-4,9-12H2,1H3,(H,28,31)(H,29,32)/b22-13- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INQUULPXCZAKMS-XKZIYDEJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C=C3C4=C(C=CC(=C4)NC(=O)CCN5CCCCC5)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC=C2/C=C\3/C4=C(C=CC(=C4)NC(=O)CCN5CCCCC5)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Del-22379 |
Citations
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